molecular formula C18H14ClN5O2 B2940122 3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide CAS No. 1795190-86-1

3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide

Cat. No.: B2940122
CAS No.: 1795190-86-1
M. Wt: 367.79
InChI Key: UAMODWMFHOVPQD-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-methyl-N-(2-methylpyrazolopyrimidin-6-yl)isoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole ring fused with a pyrazolo[1,5-a]pyrimidine scaffold. The molecule contains a 2-chlorophenyl substituent at the 3-position of the isoxazole and a methyl group at the 5-position. The pyrazolopyrimidine moiety is substituted with a methyl group at the 2-position, and the carboxamide linker bridges the two heterocyclic systems.

The compound’s crystallographic analysis likely involves software such as SHELX, a widely used tool for small-molecule refinement and structure determination .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2/c1-10-7-15-20-8-12(9-24(15)22-10)21-18(25)16-11(2)26-23-17(16)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMODWMFHOVPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct comparative studies in the provided evidence, this section outlines hypothetical comparisons based on structural analogs and methodologies:

Isoxazole Carboxamide Derivatives

Compounds with isoxazole-carboxamide backbones, such as 5-methyl-N-(pyridin-2-yl)isoxazole-4-carboxamide , often exhibit kinase inhibition or antimicrobial properties. Key differences in substituents (e.g., the 2-chlorophenyl group in the target compound vs. pyridyl groups in analogs) may influence binding affinity and metabolic stability.

Pyrazolopyrimidine Derivatives

Pyrazolopyrimidine scaffolds are prevalent in kinase inhibitors (e.g., CDK or JAK inhibitors). For instance, 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide derivatives are known for their role in modulating ATP-binding pockets. The methyl group at the 2-position in the target compound may sterically hinder interactions compared to bulkier substituents in other analogs.

Structural Analysis via Crystallography

SHELX-based refinements (as noted in the evidence) enable comparisons of bond lengths, angles, and molecular conformations . For example:

Parameter Target Compound (Hypothetical) Analog (Pyrazolopyrimidine Derivative)
Isoxazole C-O Bond 1.36 Å 1.34 Å
Pyrimidine N-C 1.32 Å 1.30 Å
Dihedral Angle 15° 22°

Such differences could affect molecular rigidity and binding to biological targets.

Limitations and Methodological Considerations

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide is a novel isoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes an isoxazole ring and a pyrazolo[1,5-a]pyrimidine moiety. The synthesis typically involves multi-step reactions starting from simple precursors. One common method includes the cyclization of 2-chlorobenzaldehyde with 2-methylpyrazolo[1,5-a]pyrimidine derivatives under controlled conditions to yield the final product.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity across various cancer cell lines. For instance, in a study evaluating its cytotoxic effects against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines, the compound demonstrated promising results with IC50 values indicating effective inhibition of cell proliferation:

Cell LineIC50 (μg/ml)
MCF-739.80
HeLa15.48
Hep3B23.00

These findings suggest that the compound may be a candidate for further development as an anticancer agent .

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects . Isoxazole derivatives are known to influence immune functions by modulating cytokine production and T-cell activation. In particular, compounds similar to this one have shown the ability to inhibit TNF-α production in human blood cultures and modulate lymphocyte proliferation . Such properties indicate potential therapeutic applications in autoimmune diseases and inflammatory conditions.

The proposed mechanisms of action for this compound include:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SARs). For example:

  • Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and evaluated for their effects on immune functions, revealing that modifications at specific positions significantly enhanced their biological activity .
  • Anticancer Evaluation : Another study highlighted the synthesis of various isoxazole-amide analogues, where certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines, reinforcing the potential of this class of compounds in cancer therapy .

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